![molecular formula C8H12ClN3O2 B2399951 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2411252-07-6](/img/structure/B2399951.png)
2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . Triazole compounds, containing two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
- Researchers have explored the antiviral potential of EN300-7501020 and its derivatives. For instance:
- EN300-7501020 derivatives have been evaluated for their anticancer activity:
Antiviral Activity
Anticancer Properties
Photocatalysis
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which include en300-7501020, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
It is known that 1,2,4-triazole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives .
Action Environment
It is known that the reaction of similar compounds can be influenced by heating .
properties
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-11-4-9-10-7(11)5-3-6(5)8(12)13;/h4-6H,2-3H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYHEZYMWWTGBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CC2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride |
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